molecular formula C9H9N3O B1530100 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine CAS No. 1494504-85-6

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine

Cat. No. B1530100
M. Wt: 175.19 g/mol
InChI Key: SJABJJOUHSFAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms could potentially act as nucleophiles in chemical reactions .


Chemical Reactions Analysis

Compounds containing pyridine and oxazole rings are often involved in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the nitrogen and oxygen atoms in the rings could potentially result in hydrogen bonding interactions. This could affect properties such as solubility and boiling point .

Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods have been explored for the synthesis of compounds with similar functionalities, highlighting an efficient approach for forming C-N bonds. An example includes the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, offering a mild, environmentally friendly, and efficient method avoiding toxic chemicals (Feroci et al., 2005).

Antiprion Activity

The structural analogs related to oxazoles and thiazoles have been studied for their antiprion activity. For instance, 2-aminothiazoles showed promising leads as therapeutic agents for prion diseases, demonstrating the capacity of such compounds to achieve and sustain high drug concentrations in the brain, which could be a relevant aspect for compounds like 5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine (Gallardo-Godoy et al., 2011).

Future Directions

The study of compounds with pyridine and oxazole rings is a rich field with many potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of this compound, its reactivity, and potential applications .

properties

IUPAC Name

5-(5-methylpyridin-3-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-7(5-11-4-6)8-3-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABJJOUHSFAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(5-Methylpyridin-3-yl)-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.